

# Application Notes and Protocols: AZO Thin Films for Organic Solar Cell Applications

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## Compound of Interest

Compound Name: Aluminum zinc oxide

Cat. No.: B077310

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Aluminum-doped Zinc Oxide (AZO) has emerged as a highly promising transparent conductive oxide (TCO) for organic solar cell (OSC) applications, presenting a viable alternative to the widely used but expensive Indium Tin Oxide (ITO). The primary advantages of AZO include its low cost, non-toxicity, abundance of constituent materials, and stability in hydrogen plasma. These characteristics make AZO particularly suitable for the development of low-cost and large-area flexible solar cells. This document provides an overview of the properties of AZO thin films, detailed protocols for their deposition, and their application in organic solar cells.

## Properties of AZO Thin Films

The performance of an organic solar cell is critically dependent on the optical and electrical properties of the transparent electrode. AZO thin films offer a desirable combination of high optical transmittance in the visible spectrum and low electrical resistivity. Key properties of AZO thin films prepared by various methods are summarized in the tables below.

Table 1: Electrical Properties of AZO Thin Films

Deposition Method	Resistivity ( $\Omega\cdot\text{cm}$ )	Carrier Concentration ( $\text{cm}^{-3}$ )	Hall Mobility ( $\text{cm}^2/\text{V}\cdot\text{s}$ )	Reference
DC Sputtering	8.8 $\Omega/\text{sq}$ (sheet resistance)	-	-	
Pulsed Laser Deposition	$8.54 \times 10^{-5}$	-	-	
Pulsed Laser Deposition	$6.8 \times 10^{-5}$	-	-	
RF Magnetron Sputtering	$1.65 \times 10^{-3}$	-	-	
Facing Target Sputtering	$8.79 \times 10^{-4}$	-	-	
RF Magnetron Sputtering	$6.04 \times 10^{-4}$	$7.147 \times 10^{20}$	5.213	
RF Magnetron Sputtering	$4.62 \times 10^{-4}$	-	-	
Pulsed Laser Deposition	$3.8 \times 10^{-4}$	-	-	
Sol-Gel Spin Coating	2.05	-	-	
DC Magnetron Sputtering	$1.5 \times 10^{-4}$	-	-	
RF Magnetron Sputtering	$3.4 \times 10^{-4}$	-	-	

Table 2: Optical Properties of AZO Thin Films

Deposition Method	Average Transmittance (%)	Wavelength Range (nm)	Optical Band Gap (eV)	Reference
DC Sputtering	78.5	Visible	-	
Pulsed Laser Deposition	>88	Visible	-	
Pulsed Laser Deposition	~83	UV-VIS-NIR	-	
RF Magnetron Sputtering	>75	Visible	-	
Facing Target Sputtering	>90	Visible	-	
RF Magnetron Sputtering	84.89	Visible	-	
Spray Pyrolysis	>90	Visible	-	
RF Magnetron Sputtering	93.7	Visible	-	
Pulsed Laser Deposition	91	Visible	-	
Sol-Gel Spin Coating	84.19	Visible	3.67	
Sol-Gel Spin Coating	>90	>400	3.3	
RF Magnetron Sputtering	94	-	-	

## Deposition Techniques for AZO Thin Films

Several methods can be employed to deposit high-quality AZO thin films, each with its own set of advantages and disadvantages. Magnetron sputtering is a widely used technique due to its

ability to produce uniform films over large areas with good adhesion. The sol-gel method offers a low-cost, solution-based approach, while atomic layer deposition (ALD) provides precise thickness control at the atomic level.

## Experimental Protocols

### Protocol 1: Deposition of AZO Thin Films by DC Magnetron Sputtering

This protocol describes the deposition of AZO thin films on glass substrates using a DC magnetron sputtering system.

Materials and Equipment:

- Glass substrates (e.g., Corning glass)
- AZO ceramic target (e.g., 2 wt%  $\text{Al}_2\text{O}_3$  doped ZnO)
- DC magnetron sputtering system
- Cleaning agents: Acetone, isopropanol, deionized (DI) water
- Ultrasonic bath
- Nitrogen gas gun

Procedure:

- Substrate Cleaning:
  - Sequentially clean the glass substrates in an ultrasonic bath with acetone, isopropanol, and DI water for 15 minutes each.
  - Dry the substrates using a nitrogen gas gun.
- Sputtering System Preparation:
  - Mount the cleaned substrates onto the substrate holder in the sputtering chamber.

- Load the AZO target into the magnetron gun.
- Evacuate the chamber to a base pressure of less than  $5 \times 10^{-6}$  Torr.
- Deposition:
  - Introduce Argon (Ar) gas into the chamber at a controlled flow rate.
  - Set the substrate temperature (e.g., Room Temperature to 300°C).
  - Apply DC power to the AZO target (e.g., 100-300 W).
  - Pre-sputter the target for 5-10 minutes with the shutter closed to remove any surface contaminants.
  - Open the shutter and deposit the AZO thin film for the desired time to achieve the target thickness.
  - Typical deposition pressure is maintained in the mTorr range.
- Post-Deposition Annealing (Optional):
  - After deposition, the films can be annealed in a furnace or within the sputtering chamber under vacuum or a controlled atmosphere (e.g., hydrogen, forming gas) to improve crystallinity and conductivity.
  - A typical annealing process might be at 400°C for 1-2 hours.

## Protocol 2: Deposition of AZO Thin Films by Sol-Gel Spin Coating

This protocol outlines the synthesis of AZO thin films using a sol-gel method followed by spin coating.

Materials and Equipment:

- Zinc acetate dihydrate ( $\text{Zn}(\text{CH}_3\text{COO})_2 \cdot 2\text{H}_2\text{O}$ ) - Precursor

- Aluminum nitrate nonahydrate ( $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ ) - Dopant precursor
- 2-methoxyethanol or ethanol - Solvent
- Monoethanolamine (MEA) - Stabilizer
- Spin coater
- Hot plate
- Furnace
- Glass substrates
- Cleaning agents (as in Protocol 1)

#### Procedure:

- Sol Preparation:
  - Dissolve zinc acetate dihydrate in 2-methoxyethanol to a concentration of 0.5 M.
  - Add monoethanolamine as a stabilizer in a 1:1 molar ratio with the zinc acetate.
  - Stir the solution at 60°C for 30 minutes until it becomes clear and homogeneous.
  - Prepare a separate solution of aluminum nitrate nonahydrate in 2-methoxyethanol.
  - Add the aluminum nitrate solution to the zinc acetate solution to achieve the desired doping concentration (e.g., 1-2 at% Al).
  - Stir the final solution at 60°C for 2 hours and then age it at room temperature for 24 hours.
- Substrate Cleaning:
  - Clean the glass substrates as described in Protocol 1.
- Spin Coating:

- Place a cleaned substrate on the spin coater chuck.
- Dispense the prepared sol onto the substrate.
- Spin coat at a speed of 3000 rpm for 30 seconds.
- Drying and Annealing:
  - Pre-heat the coated substrate on a hot plate at 300°C for 10 minutes to evaporate the solvent and organic residuals.
  - Repeat the spin coating and pre-heating steps to achieve the desired film thickness.
  - After the final layer, anneal the film in a furnace at 500-600°C for 1-2 hours in air or a controlled atmosphere.

## Application in Organic Solar Cells

AZO thin films serve as the transparent front electrode in organic solar cells, allowing sunlight to reach the active layer while efficiently collecting charge carriers. The performance of OSCs with AZO electrodes is approaching that of devices using traditional ITO.

Table 3: Performance of Organic Solar Cells with AZO Electrodes

Device Structure	Active Layer	PCE (%)	Reference
Glass/AZO/ZnO/PTB7 :PC71BM/MoO3/Ag	PTB7:PC71BM	7.01	
Glass/AZO/Ag/AZO/...	P3HT:PCBM	-	
CIGS Solar Cell with AZO electrode	CIGS	11.8	

PCE: Power Conversion Efficiency

## Characterization of AZO Thin Films

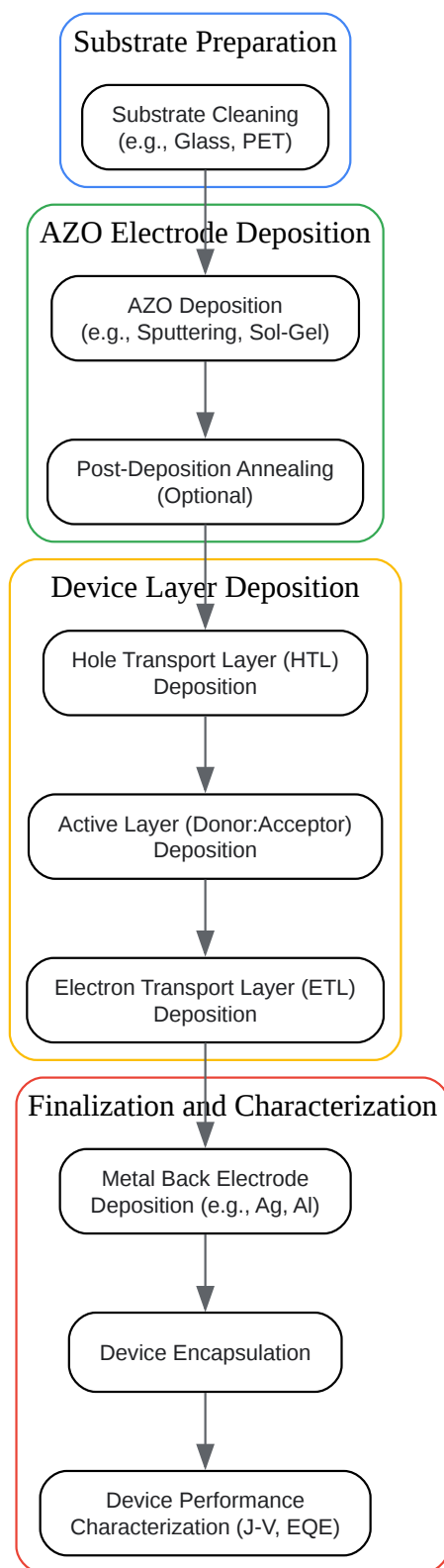
To ensure the suitability of AZO films for OSC applications, a thorough characterization is essential.

- **Structural Properties:** X-ray Diffraction (XRD) is used to determine the crystal structure and preferred orientation of the films.
- **Surface Morphology:** Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are employed to analyze the surface roughness and grain size. A smooth surface is crucial to prevent short circuits in the OSC.
- **Electrical Properties:** A four-point probe and Hall effect measurements are used to determine the sheet resistance, resistivity, carrier concentration, and mobility.
- **Optical Properties:** UV-Vis Spectroscopy is used to measure the optical transmittance and calculate the optical band gap of the films.

## Visualizations

### Workflow for Organic Solar Cell Fabrication with AZO Electrode

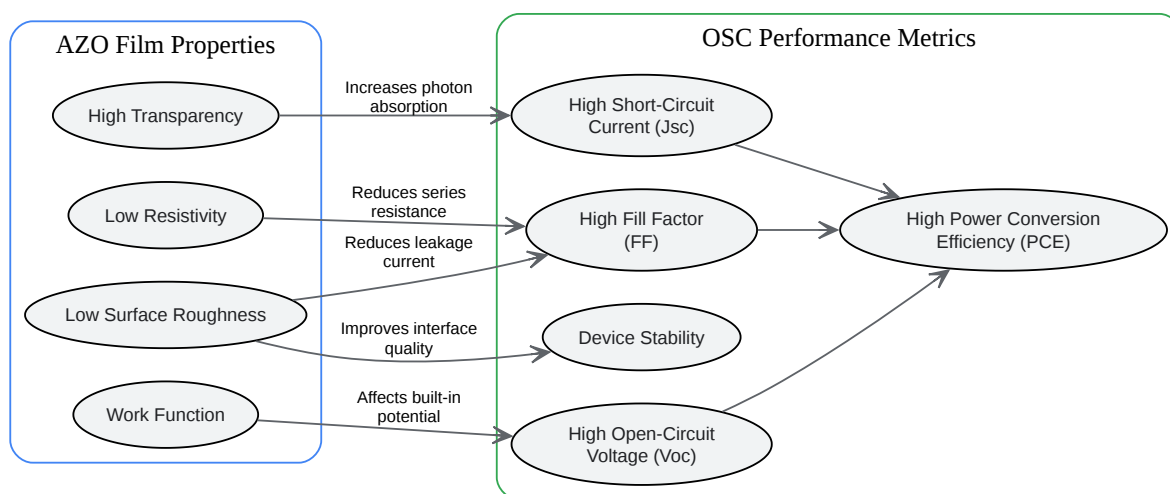




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Caption: Workflow for fabricating an organic solar cell using an AZO transparent electrode.

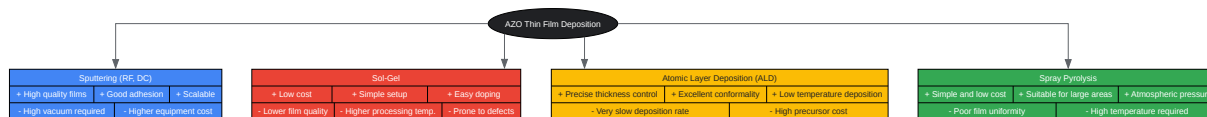
## Relationship between AZO Properties and OSC Performance



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Caption: Impact of AZO thin film properties on organic solar cell performance parameters.

## Comparison of AZO Deposition Techniques



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